2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a piperidine ring substituted with a hydroxymethyl group at the 4-position. The hydroxymethyl group enhances polarity, influencing solubility and hydrogen-bonding capabilities, which are critical for interactions in biological systems.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURMKAXJNHRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzonitrile compound under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
The following analysis compares 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile with structurally related compounds, focusing on substituent effects, positional isomerism, and functional group variations.
Substituent Variations on the Piperidine Ring
| Compound Name | Substituent on Piperidine | Molecular Formula | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| 2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | 4-hydroxymethyl | C₁₃H₁₅N₂O | Polar, hydrogen-bonding capability; intermediate in drug synthesis | [11] |
| 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride | 4-aminomethyl | C₁₄H₁₉N₃·HCl | Increased basicity; hydrochloride salt enhances stability | [3] |
| 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile | 1-methyl, 4-benzooxazole | C₂₀H₁₉N₃O | Bulky substituent; potential CNS activity | [2] |
Key Findings :
- The hydroxymethyl group (polar, non-ionic) improves aqueous solubility compared to the aminomethyl derivative (basic, ionic in hydrochloride form) .
- Bulky groups like benzooxazole () may sterically hinder receptor binding but could enhance selectivity for specific targets.
Positional Isomerism on the Benzene Ring
| Compound Name | Substitution Position | Molecular Formula | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| 2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | Ortho (2-position) | C₁₃H₁₅N₂O | Steric effects near nitrile group; potential for intramolecular interactions | [11] |
| 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | Para (4-position) | C₁₇H₂₂N₃ | Symmetrical structure; crystallizes in chair conformations | [5, 8] |
| 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | Para (4-position) | C₁₄H₁₈N₂O | Hydroxymethyl at piperidine 2-position; altered hydrogen-bonding network | [7] |
Key Findings :
Functional Group Additions and Modifications
| Compound Name | Functional Modifications | Molecular Formula | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| 4-fluoro-3-[[4-[2-(2-hydroxyethyl)-pyrazol-3-yl]-piperidin-1-yl]methyl]-benzonitrile | Fluorine + pyrazole-hydroxyethyl | C₁₈H₂₁FN₄O | Enhanced electronic effects (fluorine); pyrazole adds π-π stacking potential | [6] |
| 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile hydrochloride | Aminomethyl + hydrochloride | C₁₃H₁₈ClN₃ | Ionic form improves solubility; amine enables covalent conjugation | [9] |
Key Findings :
- Hydrochloride salts () are preferred in pharmaceutical formulations for improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
